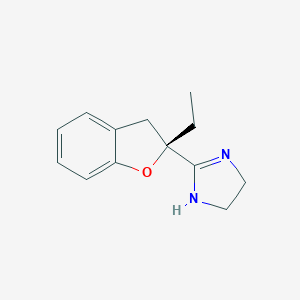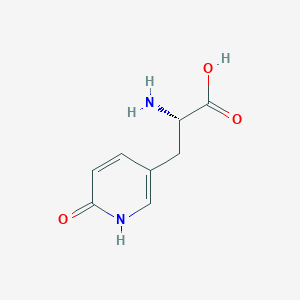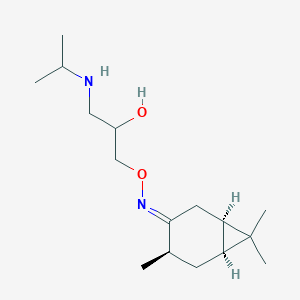
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane, also known as CAPE, is a naturally occurring compound found in propolis, a resinous substance produced by honeybees. CAPE has been the subject of extensive scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to inhibit the activity of certain enzymes and transcription factors involved in cancer and inflammation, as well as to activate antioxidant pathways.
生化学的および生理学的効果
Studies have shown that 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can modulate various biochemical and physiological processes in cells and organisms. 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to modulate the activity of certain neurotransmitter systems in the brain.
実験室実験の利点と制限
One advantage of using 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is readily available and can be synthesized using relatively simple methods. However, one limitation of using 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane. One area of interest is the development of novel 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms of action of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane and to identify specific molecular targets for its therapeutic effects. Finally, clinical trials are needed to determine the safety and efficacy of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane in humans.
合成法
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can be synthesized through a multi-step process involving the reaction of cinnamic acid with nitrous acid and subsequent reduction with sodium borohydride. The resulting product is then reacted with isopropylamine to yield 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane.
科学的研究の応用
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been studied for its potential therapeutic applications in a variety of fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
145841-19-6 |
|---|---|
製品名 |
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane |
分子式 |
C16H30N2O2 |
分子量 |
282.42 g/mol |
IUPAC名 |
1-(propan-2-ylamino)-3-[(E)-[(1R,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanylidene]amino]oxypropan-2-ol |
InChI |
InChI=1S/C16H30N2O2/c1-10(2)17-8-12(19)9-20-18-15-7-14-13(6-11(15)3)16(14,4)5/h10-14,17,19H,6-9H2,1-5H3/b18-15+/t11-,12?,13+,14-/m1/s1 |
InChIキー |
GHSWZIUBMCEJFV-UHFFFAOYSA-N |
異性体SMILES |
C[C@@H]\1C[C@H]2[C@H](C2(C)C)C/C1=N\OCC(CNC(C)C)O |
SMILES |
CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O |
正規SMILES |
CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O |
同義語 |
(1S-(1alpha,3E(R*),4beta,6alpha))-isomer of 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane, (1R-(1alpha,3E(R*),4beta,6alpha))-isomer hydrochloride 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane, (1S-(1alpha,3E(R*),4beta,6alpha))-isomer hydrochloride HIPI-cis-carane KP-23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



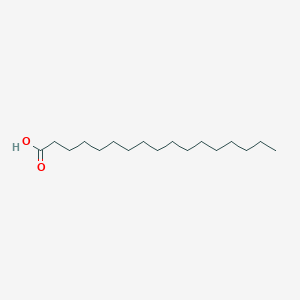
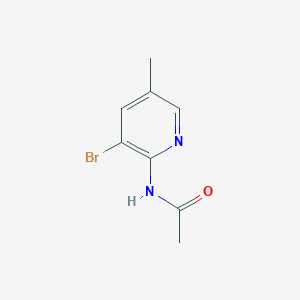
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
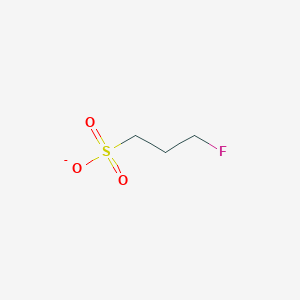
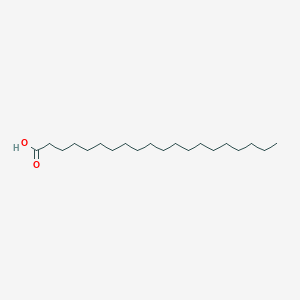
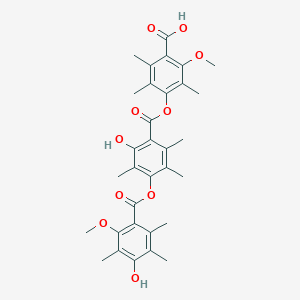
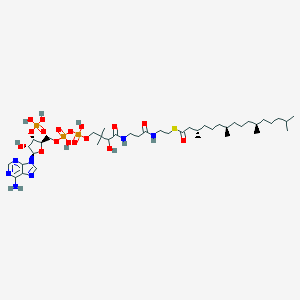
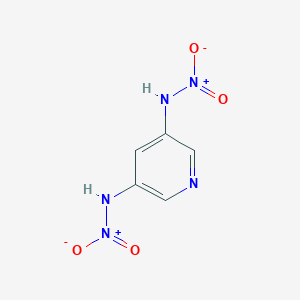
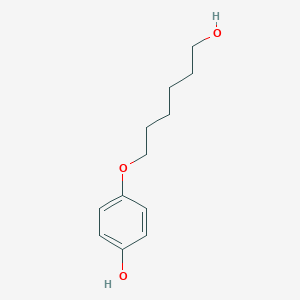
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B114781.png)
